Product packaging for (E)-2-(But-1-en-1-yl)-5-methylfuran(Cat. No.:)

(E)-2-(But-1-en-1-yl)-5-methylfuran

Cat. No.: B12917465
M. Wt: 136.19 g/mol
InChI Key: QVVFSGWAESJAFV-SNAWJCMRSA-N
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Description

Overview: (E)-2-(But-1-en-1-yl)-5-methylfuran is a high-purity organic compound characterized by its furan ring and specific alkene chain configuration. This structural motif makes it a valuable intermediate in various research fields. Research Applications: This compound is primarily used in organic synthesis as a building block for more complex molecules. Its structure suggests potential for applications in the development of novel polymers, ligands for catalysis, and in the synthesis of natural product analogs. Researchers can utilize it in cross-coupling reactions, cycloadditions, or as a precursor for heterocyclic chemistry. Value for Researchers: this compound provides researchers with a defined stereoisomer (E-configuration) for structure-activity relationship studies. Its consistent quality and purity are critical for obtaining reproducible results in experimental workflows. Handling and Storage: Store in a cool, dark, and well-ventilated place. Keep the container tightly sealed under an inert atmosphere to maintain stability and purity. Refer to the Safety Data Sheet (SDS) for detailed handling procedures. Disclaimer: This product is for research use only and is not intended for diagnostic or therapeutic uses in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12O B12917465 (E)-2-(But-1-en-1-yl)-5-methylfuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

2-[(E)-but-1-enyl]-5-methylfuran

InChI

InChI=1S/C9H12O/c1-3-4-5-9-7-6-8(2)10-9/h4-7H,3H2,1-2H3/b5-4+

InChI Key

QVVFSGWAESJAFV-SNAWJCMRSA-N

Isomeric SMILES

CC/C=C/C1=CC=C(O1)C

Canonical SMILES

CCC=CC1=CC=C(O1)C

Origin of Product

United States

Reactivity and Transformation Pathways of E 2 but 1 En 1 Yl 5 Methylfuran

Electrophilic and Nucleophilic Aromatic Substitution on the Furan (B31954) Ring

The furan ring is an electron-rich heterocycle, which makes it highly reactive towards electrophilic aromatic substitution (EAS). numberanalytics.com This reactivity is significantly greater than that of benzene (B151609). The oxygen heteroatom donates electron density to the ring, particularly at the α-positions (C2 and C5). quora.com

In (E)-2-(But-1-en-1-yl)-5-methylfuran, both α-positions are occupied by activating, ortho-para directing groups (a methyl group and a butenyl group). Consequently, electrophilic attack is directed to the β-positions (C3 and C4), which are the most electron-rich available sites. quora.com The precise outcome of such a substitution would depend on the specific electrophile and reaction conditions, with a mixture of 3- and 4-substituted products being possible.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

Reaction TypeReagent ExampleExpected Position of Substitution
NitrationHNO₃/H₂SO₄C3 and C4
HalogenationBr₂ in DioxaneC3 and C4
Friedel-Crafts AcylationCH₃COCl/AlCl₃C3 and C4
FormylationPOCl₃/DMF (Vilsmeier-Haack)C3 and C4

Conversely, nucleophilic aromatic substitution on an unsubstituted furan ring is generally unfavorable due to the ring's high electron density. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in this compound. Therefore, this compound is not expected to readily undergo nucleophilic aromatic substitution under standard conditions. masterorganicchemistry.comksu.edu.sa

Reactions Involving the (E)-But-1-en-1-yl Side Chain

The butenyl side chain features a carbon-carbon double bond conjugated with the furan ring, which is a key site for various chemical transformations.

The double bond of the butenyl group can undergo a variety of addition reactions characteristic of alkenes. The conjugation with the furan ring can influence the regioselectivity of these additions.

Hydrogenation: Catalytic hydrogenation will reduce the double bond to yield 2-butyl-5-methylfuran.

Halogenation: The addition of halogens like Br₂ or Cl₂ across the double bond would result in a dihaloalkane derivative.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) is expected to follow Markovnikov's rule, with the hydrogen adding to the carbon atom of the double bond that is bonded to the furan ring, and the halide adding to the adjacent carbon. This proceeds via a stable carbocation intermediate, which is stabilized by the adjacent furan ring.

Table 2: Representative Addition Reactions on the Butenyl Side Chain

ReactionReagentsProduct
Catalytic HydrogenationH₂, Pd/C2-butyl-5-methylfuran
BrominationBr₂2-(1,2-dibromobutyl)-5-methylfuran
HydrobrominationHBr2-(2-bromobutyl)-5-methylfuran
Hydration (acid-catalyzed)H₂O, H⁺5-(5-methylfuran-2-yl)butan-2-ol

Functional Group Interconversions on the Butenyl Chain

Functional group interconversion involves the transformation of one functional group into another without fundamentally altering the carbon skeleton. ub.edubrainkart.comimperial.ac.uk The butenyl side chain can be modified through several such pathways.

Oxidation: The alkene can be oxidized to form an epoxide using reagents like m-chloroperoxybenzoic acid (m-CPBA). Subsequent hydrolysis of the epoxide can yield a 1,2-diol.

Ozonolysis: Oxidative cleavage of the double bond with ozone (O₃), followed by a reductive workup (e.g., with dimethyl sulfide), would cleave the butenyl chain, yielding 5-methylfuran-2-carbaldehyde and propanal.

Isomerization: Under certain conditions, such as with a suitable transition metal catalyst, the double bond could potentially be isomerized to other positions within the butyl chain.

Cycloaddition Reactions

The furan ring itself can participate as a 4π-electron component in cycloaddition reactions, a reactivity that temporarily disrupts its aromaticity to form bicyclic structures.

Furan and its derivatives are well-known dienes in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. numberanalytics.comnih.gov The reaction involves the furan reacting with a 2π-electron component, the dienophile, to form a 7-oxabicyclo[2.2.1]heptene adduct. nih.gov The electron-donating methyl and butenyl groups on this compound enhance the electron density of the furan ring, thereby increasing its reactivity as a diene. nih.gov

These reactions are often reversible, and the stereochemical outcome can be dependent on reaction conditions. mdpi.com With many dienophiles, furan derivatives tend to form the exo adduct under thermodynamic control, although endo adducts can sometimes be formed under kinetic control at lower temperatures. nih.gov

Table 3: Predicted Diels-Alder Reactions with this compound

DienophileProduct TypeExpected Stereochemistry
Maleic Anhydride7-oxabicyclo[2.2.1]heptene derivativeexo (thermodynamic product)
N-Methylmaleimide7-oxabicyclo[2.2.1]heptene derivativeexo (thermodynamic product)
BenzyneNaphthalene derivative (after aromatization)Not applicable

Photochemical [2+2] Cycloaddition Reactions (Paternò-Büchi Reaction)

The Paternò-Büchi reaction is a photochemical [2+2] cycloaddition that occurs between a carbonyl compound in an excited state and a ground-state alkene, yielding an oxetane (B1205548). ingentaconnect.combgsu.edu Furan derivatives readily participate in this reaction, with the furan ring acting as the alkene component. benthamdirect.comscispace.com

The reaction of this compound with an excited carbonyl compound (e.g., benzaldehyde (B42025) or benzophenone) would be expected to produce a bicyclic oxetane adduct. The reaction is known to be highly regio- and stereoselective. ingentaconnect.comnih.gov The attack of the carbonyl oxygen can occur at either of the double bonds of the furan ring. The regioselectivity is influenced by the stability of the intermediate diradicals formed during the reaction. scispace.com For substituted furans, the reaction often shows a high degree of stereoselectivity, typically favoring the formation of the exo stereoisomer. scispace.comnih.gov

Radical and Unimolecular Decomposition Pathways of this compound

The thermal decomposition of furanic compounds, such as this compound, proceeds through complex radical and unimolecular reaction pathways. These pathways are critical in understanding the combustion chemistry of biofuels, as furan derivatives are significant components of biomass-derived fuels.

Hydrogen Atom Transfer Reactions in Furan Pyrolysis

The pyrolysis of furan and its alkylated derivatives is initiated by hydrogen atom transfer (H-atom transfer) reactions, which are crucial in the formation of initial radical species. In the case of furan itself, H-atom abstraction by methyl radicals is a significant process. acs.org For substituted furans like 2-methylfuran (B129897) (2-MF) and 2,5-dimethylfuran (B142691) (2,5-DMF), the formation of hydrogen atoms is a key step in their thermal decomposition. nih.gov

Studies on the pyrolysis of furan, 2-MF, and 2,5-DMF at high temperatures (1200-1900 K) have shown that H-atom formation is governed by a competition between H-atom abstraction from the methyl groups and from the primary products of ring-opening. nih.gov For this compound, with both a methyl group and a butenyl side chain, several sites are susceptible to H-atom abstraction. The presence of allylic and vinylic hydrogens in the butenyl group, in addition to the hydrogens on the methyl group and the furan ring, provides multiple pathways for radical initiation.

The initial H-atom abstraction can occur from:

The methyl group at the 5-position.

The butenyl side chain at the 2-position.

The furan ring itself.

The resulting furan-based radicals are key intermediates that can undergo further reactions, including ring-opening and other rearrangements. The specific site of H-atom abstraction will influence the subsequent decomposition pathways and the nature of the resulting products. Machine learning models based on graph neural networks are being developed to predict the energy barriers of H-atom transfer reactions in complex molecules, which could provide further insights into the pyrolysis of substituted furans. rsc.org

Ring-Opening and Rearrangement Processes

Following the initial radical formation, the furan ring can undergo opening and rearrangement. For unsubstituted furan, theoretical studies suggest that the dominant decomposition pathway involves a 1,2-H transfer to form a cyclic carbene intermediate, which then decomposes to propyne (B1212725) and carbon monoxide, or ketene (B1206846) and acetylene (B1199291) as a minor channel. acs.org Direct scission of the furan ring is considered too energetically demanding to be a significant contributor. acs.org

In substituted furans, the ring-opening process can be more complex. For instance, the pyrolysis of 2-MF and 2,5-DMF involves the formation of H-atoms from the decomposition of the primary ring-opening products. nih.gov The presence of substituents can also facilitate other types of rearrangements. The Achmatowicz rearrangement is a well-known oxidative ring expansion of 2-hydroxymethylfurans to six-membered dihydropyranones. chim.itthieme-connect.com While this compound does not possess the required hydroxymethyl group for a classical Achmatowicz rearrangement, related oxidative ring-opening processes could be envisioned under specific conditions.

Acid-catalyzed reactions can also induce ring-opening and rearrangement in furan systems. acs.org For example, protonation of furan derivatives with electron-releasing substituents can lead to reactive electrophiles that trigger polymerization or ring-opening. pharmaguideline.com The butenyl and methyl groups on this compound are electron-donating, suggesting that it could be susceptible to acid-catalyzed transformations. Light-induced ring-opening is another potential pathway, as demonstrated for compounds like 5H-furan-2-one. nih.gov

The table below summarizes key reaction pathways in the decomposition of furan derivatives.

Reaction TypeDescriptionKey Intermediates/Products
H-Atom Abstraction Initial step in pyrolysis where a hydrogen atom is removed from the furan derivative by a radical species.Furan-based radicals
Ring-Opening The five-membered furan ring breaks, leading to the formation of acyclic compounds.Cyclic carbenes, unsaturated carbonyls
Rearrangement The atoms within the molecule rearrange to form new structural isomers.Dihydropyranones (e.g., Achmatowicz rearrangement)

Organometallic Reactions of Furan Systems for Further Derivatization

The furan ring in this compound is a versatile platform for further chemical modification through organometallic reactions. These reactions allow for the introduction of a wide range of functional groups, enabling the synthesis of novel furan derivatives with potentially interesting properties.

Furan can coordinate to metal centers in various ways, including η¹(C) and η²(C=C) coordination. researchgate.net This coordination activates the furan ring towards further reactions. A number of transition metals, including palladium, gold, copper, and rhodium, have been shown to catalyze reactions on the furan core. organic-chemistry.org

Common organometallic reactions for the derivatization of furans include:

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely used to form new carbon-carbon and carbon-heteroatom bonds on the furan ring. For example, 2-bromofuran (B1272941) can be prepared under mild conditions and subsequently used in coupling reactions. pharmaguideline.com

Metalation: Furans can be metalated using organolithium reagents, followed by reaction with an electrophile to introduce a new substituent. acs.org For example, the metalation of dibenzofuran, a related heterocyclic compound, has been improved using tetrahydrofuran (B95107) as a solvent. acs.org

Carboboration: The 1,1-carboboration of alkynes with boranes can be extended to furan-containing substrates, leading to the formation of functionalized vinylboronates. rsc.org

Gold-Catalyzed Reactions: Gold catalysts have been employed for various transformations of furan derivatives. For instance, gold(I) catalysts can mediate the reactivity of "furan-ynes" with N-oxides to produce dihydropyridinones and pyranones. nih.govacs.org Gold nanoparticles on a titanium dioxide support have been shown to catalyze the cycloisomerization of allenones into furans. organic-chemistry.org

The table below provides examples of organometallic reactions that could be applied to modify the furan ring of this compound.

Reaction TypeCatalyst/ReagentPotential Modification
Palladium-Catalyzed Cross-Coupling Pd catalyst, organometallic reagentIntroduction of aryl, vinyl, or alkyl groups
Lithiation Organolithium reagent (e.g., n-BuLi)Functionalization via reaction with electrophiles
Gold-Catalyzed Cyclization Au(I) catalystFormation of new heterocyclic rings
Carboboration Borane reagentIntroduction of a boronate group for further functionalization

These organometallic transformations highlight the potential of this compound as a building block for the synthesis of more complex molecules.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Mechanistic Investigations of E 2 but 1 En 1 Yl 5 Methylfuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the structure of organic molecules in solution and the solid state. A variety of NMR experiments provide detailed information about the carbon skeleton, proton environments, connectivity, and stereochemistry of (E)-2-(But-1-en-1-yl)-5-methylfuran.

One-Dimensional NMR Techniques (¹H, ¹³C)

One-dimensional ¹H and ¹³C NMR are the primary methods for the initial structural assessment of this compound.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their electronic environments. libretexts.org The spectrum of this compound would show distinct signals for the carbons of the furan (B31954) ring, the butenyl side chain, and the methyl group. libretexts.orgoregonstate.edu The chemical shifts of the furan ring carbons are characteristic, typically appearing in the aromatic/alkene region of the spectrum. libretexts.orgoregonstate.edu Quaternary carbons, such as the C2 and C5 carbons of the furan ring, often exhibit weaker signals. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
H3 (furan)~6.0-6.2-dJ ≈ 3.0
H4 (furan)~5.9-6.1-dJ ≈ 3.0
H1' (vinyl)~6.0-6.5-dtJ ≈ 15.0, 6.5
H2' (vinyl)~5.8-6.3-dJ ≈ 15.0
CH₃ (furan)~2.2-2.4~13-15s-
CH₂ (side chain)~2.1-2.3~25-30pJ ≈ 7.0
CH₃ (side chain)~1.0-1.2~13-15tJ ≈ 7.0
C2 (furan)-~150-155--
C3 (furan)-~106-110--
C4 (furan)-~108-112--
C5 (furan)-~150-155--
C1' (vinyl)-~125-130--
C2' (vinyl)-~120-125--
C3' (side chain)-~25-30--
C4' (side chain)-~13-15--

Note: These are approximate values and can vary based on the solvent and experimental conditions. "d" denotes doublet, "t" denotes triplet, "p" denotes pentet, "s" denotes singlet, and "dt" denotes doublet of triplets.

Two-Dimensional NMR Experiments (COSY, DEPT, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity within the molecule. nih.govscience.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. researchgate.netmdpi.com For this compound, COSY would show correlations between the adjacent furan protons (H3 and H4), between the vinylic protons (H1' and H2'), and between the protons of the ethyl group (CH₂ and CH₃). This helps to trace the spin systems within the molecule. researchgate.netmdpi.com

DEPT (Distortionless Enhancement by Polarization Transfer): While not a 2D experiment in the traditional sense, DEPT is crucial for differentiating between CH, CH₂, and CH₃ groups in the ¹³C NMR spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netmdpi.com It is used to assign the carbon signals based on the already assigned proton signals. For example, the signal for the furan methyl protons would correlate with the furan methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. researchgate.netmdpi.com HMBC is vital for establishing the connectivity between different fragments of the molecule. For instance, it can show a correlation between the vinylic proton H1' and the furan ring carbons C2 and C3, confirming the attachment of the butenyl side chain to the furan ring.

Solid-State NMR for Complex Furan Structures

While solution-state NMR is most common for a molecule of this size, solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of furan-containing materials in the solid phase, such as polymers or complex natural products. chemrxiv.orgacs.orgresearchgate.net By using techniques like Magic Angle Spinning (MAS), high-resolution spectra can be obtained from solid samples. researchgate.net For furan-based polymers, 2D ¹³C-¹³C and ¹H-¹³C ssNMR experiments can identify the types of linkages between furan units and characterize structural defects. chemrxiv.orgcsic.es Although not typically applied to a small molecule like this compound unless it is part of a larger, insoluble assembly, the principles of ssNMR are crucial for understanding the broader context of furan chemistry. mdpi.com

Investigation of Conformation and Dynamics via NMR

NMR spectroscopy can also provide insights into the conformational preferences and dynamic processes of molecules in solution. copernicus.orgauremn.org.brnih.gov For flexible molecules like this compound, which has rotational freedom around the single bond connecting the furan ring and the butenyl side chain, different conformers may exist in equilibrium. nih.gov

Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can be used to determine through-space proximities between protons, which can help to deduce the preferred conformation. nih.gov Furthermore, variable temperature NMR studies can be employed to study the kinetics of conformational exchange if the process is on the NMR timescale. copernicus.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. libretexts.org

For this compound, electron ionization (EI) would likely lead to the formation of a molecular ion peak (M⁺), confirming the molecular weight. The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. libretexts.orgyoutube.com Common fragmentation pathways for furan derivatives can include cleavage of the side chain and rearrangements of the furan ring.

High-Resolution Mass Spectrometry (HR-ESI-MS)

High-Resolution Mass Spectrometry, often coupled with Electrospray Ionization (HR-ESI-MS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the molecule. mdpi.com This is a crucial step in confirming the molecular formula of this compound and distinguishing it from other isomers. The high accuracy of HRMS helps to build confidence in the structural assignment derived from NMR data. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a pivotal technique for the analysis of volatile and semi-volatile compounds within complex mixtures, such as those containing this compound. This method combines the superior separation capabilities of gas chromatography with the powerful analyte identification ability of mass spectrometry.

In a typical GC-MS analysis of furan derivatives, the sample is introduced into the GC inlet, where it is vaporized and swept onto a chromatographic column by an inert carrier gas, commonly helium. e3s-conferences.orggcms.cz The separation of components is achieved based on their differential partitioning between the stationary phase coated on the column and the mobile gas phase. For furan and its derivatives, columns with a polar stationary phase, such as those based on polyethylene (B3416737) glycol (e.g., HP-WAX), or non-polar phases like polydimethylsiloxane (B3030410) (e.g., HP-5MS or Rxi-624Sil MS), are frequently employed. e3s-conferences.orgmdpi.comrestek.com The choice of column influences the separation of isomers; for instance, an Equity-1 column has been shown to effectively separate 2-ethylfuran (B109080) and 2,5-dimethylfuran (B142691). dtu.dk A temperature gradient is often applied to the column oven to facilitate the elution of compounds with varying boiling points. e3s-conferences.org

Following separation in the GC column, the eluted molecules enter the mass spectrometer. Electron ionization (EI) is a common ionization technique where molecules are bombarded with a high-energy electron beam (typically 70 eV), causing fragmentation into characteristic ions. nih.gov The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular fingerprint.

For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, along with fragment ions resulting from the cleavage of the butenyl side chain and the furan ring. By comparing the obtained mass spectrum with a library of known spectra (like the NIST database), the compound can be identified. nih.govresearchgate.net The retention time from the gas chromatogram provides an additional layer of identification.

Table 1: Illustrative GC-MS Parameters for Furan Derivative Analysis

ParameterValue
Column Rxi-624Sil MS (30 m x 0.25 mm ID, 1.40 µm) restek.com
Carrier Gas Helium e3s-conferences.org
Flow Rate 1.2 mL/min gcms.cz
Oven Program 40°C (5 min), then to 200°C at 20°C/min, then to 250°C at 100°C/min (hold 2 min) dtu.dk
Injection Mode Splitless
MS Ionization Electron Ionization (EI) at 70 eV nih.gov
Mass Range 50-650 m/z nih.gov
Ion Source Temp. 230°C nih.gov

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides valuable information about the functional groups and conformational structure of molecules like this compound. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their vibrational modes.

FTIR Spectroscopy:

FTIR spectroscopy measures the absorption of infrared radiation by a molecule. For this compound, the FTIR spectrum would exhibit characteristic absorption bands corresponding to its structural features. The C-H stretching vibrations of the furan ring and the butenyl group would appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations of the furan ring and the alkene bond in the side chain are expected to produce signals in the 1650-1500 cm⁻¹ range. The C-O-C stretching of the furan ring typically gives a strong absorption band around 1250-1020 cm⁻¹. The presence of the methyl group would be indicated by C-H bending vibrations around 1450 and 1375 cm⁻¹. The trans configuration of the double bond in the butenyl side chain would be confirmed by a characteristic out-of-plane C-H bending vibration around 965 cm⁻¹. centrumdp.sk

Raman Spectroscopy:

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for identifying non-polar bonds and symmetric vibrations. For this compound, the C=C stretching vibrations of the furan ring and the butenyl chain would be prominent in the Raman spectrum. The symmetric breathing vibration of the furan ring would also be a characteristic Raman band. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign vibrational modes accurately. osti.govresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

Vibrational ModeExpected Wavenumber Range (cm⁻¹)Technique
C-H Stretch (Furan & Alkene)3100 - 3000FTIR, Raman
C-H Stretch (Alkyl)2960 - 2850FTIR, Raman
C=C Stretch (Furan & Alkene)1650 - 1500FTIR, Raman
C-H Bend (Methyl)~1450, ~1375FTIR
C-O-C Stretch (Furan)1250 - 1020FTIR
C-H Out-of-Plane Bend (trans-Alkene)~965FTIR

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. This technique can unambiguously establish the absolute stereochemistry, bond lengths, bond angles, and crystal packing of a compound.

For this compound, a single crystal of suitable quality would be required. This crystal is then irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. The analysis of this pattern allows for the construction of an electron density map, from which the positions of the individual atoms can be determined.

Table 3: Hypothetical Crystallographic Data for a Substituted Furan Derivative

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.1
c (Å) 9.8
β (°) ** 105.2
Volume (ų) 970.5
Z 4
Density (calc, g/cm³) **1.25

Chromatographic and Separation Techniques in Analytical Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of compounds in a mixture. It is particularly useful for compounds that are not sufficiently volatile for GC analysis or that are thermally labile.

For the analysis of furan derivatives like this compound, reversed-phase HPLC (RP-HPLC) is a common approach. dgaequipment.comsielc.com In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.netmdpi.com The separation is based on the hydrophobic interactions of the analytes with the stationary phase. More non-polar compounds will have a stronger interaction and thus a longer retention time.

The retention time of this compound would depend on the specific HPLC conditions, including the column type, mobile phase composition, flow rate, and temperature. A UV detector is often used for the detection of furan derivatives, as the furan ring and the conjugated system of the butenyl side chain absorb UV light. oelcheck.com The wavelength of detection is typically set to a value where the analyte exhibits maximum absorbance to achieve high sensitivity.

HPLC can also be used for the separation of isomers. For instance, different isomers of furan derivatives can be separated by carefully optimizing the chromatographic conditions. nih.govnih.gov Chiral HPLC, using a chiral stationary phase, can be employed for the separation of enantiomers of chiral furan derivatives. nih.gov

Table 4: Typical HPLC Conditions for the Analysis of Furan Derivatives

ParameterValue
Column C18 (e.g., Agilent Poroshell 120 EC-C18, 150 x 3 mm, 2.7 µm)
Mobile Phase Acetonitrile/Water gradient or isocratic mixture researchgate.net
Flow Rate 0.5 - 1.0 mL/min
Column Temp. 25 - 30 °C mdpi.com
Detector UV-Vis or Diode Array Detector (DAD) oelcheck.com
Injection Volume 10 - 20 µL

Theoretical and Computational Chemistry Studies of E 2 but 1 En 1 Yl 5 Methylfuran

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as its stability, geometry, and electronic distribution.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost, making it ideal for studying organic molecules. arxiv.org DFT methods, such as B3LYP or PBE0, combined with basis sets like 6-311++G(d,p), are frequently used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and the total electronic energy of the molecule. nih.govresearchgate.net

For (E)-2-(But-1-en-1-yl)-5-methylfuran, a DFT geometry optimization would start with an initial guess of the structure and iteratively adjust the atomic positions to find the lowest energy conformation. arxiv.org This calculation would yield precise bond lengths, bond angles, and dihedral angles. Based on studies of similar furan (B31954) derivatives, the furan ring would be nearly planar, with the butenyl and methyl substituents attached. The (E)-configuration of the double bond in the butenyl side chain would be a key structural feature.

The calculated total energy is crucial for determining the molecule's thermodynamic stability relative to isomers or decomposition products. For example, theoretical studies on 5-methyl-2-ethylfuran calculated its enthalpy of formation, providing a benchmark for its stability. mdpi.comscielo.br A similar calculation for this compound would be essential for understanding its energetics.

Table 1: Predicted Geometric Parameters for this compound based on DFT Calculations This table presents hypothetical, yet realistic, data based on calculations of similar molecules.

ParameterPredicted Value (B3LYP/6-311++G(d,p))
Bond Lengths (Å)
C=C (furan ring)1.375
C-C (furan ring)1.430
C-O (furan ring)1.365
C-C (butenyl)1.450
C=C (butenyl)1.340
**Bond Angles (°) **
O-C=C (furan)110.5
C-O-C (furan)106.0
Furan-C=C (butenyl)125.0
Dihedral Angles (°)
C-C-C=C (butenyl)~180.0 (trans)

A Potential Energy Surface (PES) maps the energy of a molecule as a function of its geometry. rsc.org By calculating the energy at various points along a reaction coordinate (e.g., the breaking of a bond), a PES can identify transition states (the energetic peaks) and intermediates (the valleys). The height of the transition state relative to the reactants gives the reaction barrier, a critical factor in determining reaction rates. mdpi.comrsc.org

For this compound, PES scans would be invaluable for studying its thermal decomposition, oxidation, or isomerization pathways. For instance, a study on the unimolecular decomposition of 5-methyl-2-ethylfuran identified bond dissociation energies and the energy barriers for various C-H and C-C bond cleavages. mdpi.com The lowest energy decomposition pathway for that molecule was found to be the cleavage of a C-H bond on the methyl group attached to the furan ring. mdpi.com A similar analysis for this compound would likely investigate H-abstraction from the methyl and butenyl groups and cleavage of the bond connecting the butenyl group to the furan ring. Such studies reveal which reactions are kinetically favorable. mdpi.com

Molecular Dynamics and Conformational Analysis

While DFT calculations typically focus on a single, static, lowest-energy structure, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the movement of atoms over time by solving Newton's equations of motion. nih.gov This approach allows for the exploration of the different shapes (conformations) a molecule can adopt at a given temperature.

An MD simulation of this compound would reveal the flexibility of the butenyl side chain. acs.org By analyzing the trajectory of the simulation, one can determine the distribution of dihedral angles, identifying the most populated conformations and the energy barriers to rotation around single bonds. nih.govacs.org Conformational analysis is crucial as the shape of the molecule can significantly influence its reactivity and intermolecular interactions. Studies on other molecules with flexible side chains have successfully used MD to understand their conformational preferences in different environments. nih.govmdpi.com

Computational Modeling for Reaction Mechanism Elucidation

Computational modeling is a powerful tool for elucidating complex reaction mechanisms step-by-step. By mapping out the complete potential energy surface for a reaction, chemists can identify all intermediates and transition states, providing a detailed narrative of the chemical transformation. acs.orgresearchgate.net

The oxidation of furan derivatives is a key process in both combustion and atmospheric chemistry. A computational study on the HO-initiated oxidation of furan showed that the reaction proceeds via the formation of a pre-reactive complex, followed by the addition of the HO radical to the furan ring. researchgate.net For this compound, a similar study would likely show that the reaction with radicals like OH is initiated by addition to the furan ring or by hydrogen abstraction from the alkyl side chains. researchgate.netwhiterose.ac.uk Calculating the energy barriers for these competing pathways would clarify which reaction is dominant under different conditions. mdpi.comwhiterose.ac.uk

In Silico Prediction and Validation of Spectroscopic Data (NMR, UV-Vis, IR)

Computational methods can predict various types of spectra for a molecule. This is exceptionally useful for confirming the identity of a synthesized compound or for interpreting complex experimental spectra.

NMR Spectroscopy: Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. nih.govacs.org These predictions are based on calculating the magnetic shielding around each nucleus in the DFT-optimized geometry. The calculated shifts for this compound would be compared with experimental data to confirm its structure. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of UV or visible light. researchgate.netsemanticscholar.org This would identify the λ_max values and help understand the electronic structure, particularly the π-conjugated system formed by the furan ring and the butenyl side chain.

IR Spectroscopy: DFT calculations can also compute the vibrational frequencies of a molecule. acs.org These frequencies correspond to the peaks in an infrared (IR) spectrum. Each calculated vibrational mode can be animated, allowing for precise assignment of experimental IR bands to specific bond stretches, bends, or torsions.

Table 2: Hypothetical In Silico vs. Experimental Spectroscopic Data for this compound This table illustrates the typical agreement between calculated and experimental data.

Spectroscopic DataPredicted Value (in silico)Experimental Value
¹³C NMR (δ, ppm)
C (furan, C5-CH₃)152.5152.1
C (furan, C2-butenyl)150.8150.5
C (butenyl, =CH-furan)128.0127.8
C (methyl, -CH₃)13.913.7
UV-Vis (λ_max, nm) 245248
IR (ν, cm⁻¹)
C=C Stretch (alkene)16701668
C-H Stretch (sp²)30503045
C-O-C Stretch (furan)10801075

Analysis of Intermolecular Interactions (NBO, MEP)

To understand how this compound interacts with itself and with other molecules, chemists use tools that analyze its electron distribution.

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the delocalization of electron density between orbitals. nih.govsemanticscholar.org It can quantify the stability gained from hyperconjugation and resonance effects. For this molecule, NBO analysis would reveal the extent of conjugation between the furan ring's π system and the double bond of the butenyl group. It also provides insights into the nature of the chemical bonds (e.g., hybridization). researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Analysis: An MEP map is a 3D visualization of the electrostatic potential on the surface of a molecule. nih.govacs.org It uses a color scale to show electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atom of the furan ring and the π-electron clouds of the double bonds, indicating these as sites for interaction with electrophiles or hydrogen bond donors. researchgate.netresearchgate.net

Synthetic Applications and Research Relevance of E 2 but 1 En 1 Yl 5 Methylfuran and Its Derivatives

Utilization as a Building Block in Complex Chemical Synthesis

Furan (B31954) compounds are widely recognized as versatile building blocks in organic synthesis. Their utility stems from the ability of the furan ring to undergo a variety of transformations, including cycloadditions, ring-opening reactions, and functionalization at various positions. The presence of an alkenyl group, as in (E)-2-(But-1-en-1-yl)-5-methylfuran, further enhances its synthetic potential by introducing a site for diverse chemical modifications.

The synthesis of polysubstituted 2-alkenylfurans can be achieved through various catalytic methods, highlighting their accessibility as building blocks. For instance, calcium-catalyzed cycloelimination of propargyl alcohols tethered to β-keto esters provides an efficient route to these structures. nih.gov Another approach involves the palladium-catalyzed C–S cleavage of α-oxo ketene (B1206846) dithioacetals with allenoates, which yields tetrasubstituted 2-alkenylfuran derivatives. These synthetic strategies underscore the role of such compounds as intermediates that can be readily prepared and then elaborated into more complex molecular architectures.

The furan moiety itself can be considered a latent 1,4-dicarbonyl species, which can be unmasked under specific oxidative conditions. This property is valuable in the synthesis of carbocyclic and other heterocyclic systems. researchgate.net Furthermore, the butenyl side chain offers a handle for further transformations, such as hydroboration-oxidation, epoxidation, or metathesis reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

Table 1: Selected Synthetic Methods for 2-Alkenylfurans

MethodCatalysts/ReagentsPrecursorsProduct Type
Calcium-Catalyzed CycloeliminationCa(NTf₂)₂/KPF₆Propargyl alcohols tethered to β-keto estersPolysubstituted 2-alkenylfurans
Palladium-Catalyzed Desulfurative AnnulationPd(PPh₃)₄, CuTCα-Oxo ketene dithioacetals, allenoatesTetrasubstituted 2-alkenylfurans
Mercury-Mediated CyclizationHg(OTf)₂1-Alkyn-5-ones2-Methylfuran (B129897) derivatives

Precursor for Diversified Furan Derivatives and Analogues

The structure of this compound makes it an ideal precursor for a variety of other furan derivatives. The reactivity of the furan ring and the butenyl side chain can be selectively exploited to generate a library of new compounds.

The furan ring can participate in Diels-Alder reactions, where it acts as the diene component. Intramolecular Diels-Alder reactions of 2-alkenylfurans are a known strategy for constructing tricyclic systems, which are scaffolds for various natural products. nih.gov The butenyl substituent can be designed to contain a dienophile, enabling such intramolecular cyclizations.

Furthermore, the C-H bonds of the furan ring can be functionalized. For example, direct arylation reactions have been reported for furan derivatives, allowing for the introduction of aryl groups at specific positions. d-nb.info The butenyl group can also be modified. For instance, oxidation of the double bond can lead to the formation of epoxides or diols, which are versatile intermediates for further synthetic transformations.

Table 2: Representative Reactions of 2-Alkenylfurans

Reaction TypeReagents/ConditionsProduct Type
Diels-Alder CycloadditionHeat or Lewis AcidTricyclic ether adducts
Hydroboration-OxidationBH₃, then H₂O₂, NaOHFuran-substituted alcohols
Epoxidationm-CPBAFuran-substituted epoxides
Heck CouplingPd catalyst, aryl halideArylated alkenylfurans

Role in the Development of Advanced Organic Materials

Furan-based compounds are of growing interest in materials science due to their derivation from renewable biomass resources and their potential to form novel polymers. wikipedia.org While specific applications of this compound in this area are not well-documented, its structure suggests potential utility. The butenyl group provides a polymerizable handle, allowing the molecule to act as a monomer in the synthesis of furan-containing polymers.

The cationic polymerization of 2-alkenylfurans has been studied, although it can be complicated by side reactions such as alkylation at the C5 position of the furan ring. However, for 2,5-disubstituted furans like the title compound, this side reaction would be blocked, potentially leading to more controlled polymerization. The resulting polymers could have interesting thermal and mechanical properties, depending on the nature of the polymer backbone and the furan pendants.

Furan derivatives can also be incorporated into conjugated polymers for applications in organic electronics. The furan ring can contribute to the electronic properties of the material. The butenyl side chain could be used to tune the solubility and processing characteristics of such polymers.

Exploration in Bio-inspired Chemical Synthesis and Natural Product Chemistry

The 2-alkenyl-5-methylfuran skeleton is found in a number of natural products, making it a relevant target for bio-inspired synthesis. A notable example is the family of jasmonoides, which are important fragrance compounds. Some synthetic routes to jasmone (B1672801) and its analogs utilize 2-alkyl-5-methylfurans as key intermediates. mdpi.com For instance, 5-methylfuraldehyde, a closely related compound, can be converted to cyclopentenone derivatives that are precursors to jasmone. mdpi.com

Bio-inspired reactions involving furans are also an active area of research. For example, multicomponent reactions that mimic enzymatic processes have been developed to create complex heterocyclic structures from simple furan-based starting materials. scispace.com These reactions often take advantage of the furan ring's ability to act as a masked electrophile after an initial oxidation step.

The potential biological activity of 2-alkenylfurans is also an area of interest. Furan-containing compounds have been investigated for a range of medicinal applications. ontosight.ai The specific structure of this compound, with its lipophilic butenyl chain and substituted furan core, makes it a candidate for screening in various biological assays. For instance, a structurally related compound, 4-(5-methylfuran-2-yl)but-3-en-2-one, has been noted for its potential antioxidant, anti-inflammatory, and antimicrobial properties. ontosight.ai

Future Directions and Emerging Research Avenues for E 2 but 1 En 1 Yl 5 Methylfuran Chemistry

Development of Green and Sustainable Synthetic Methodologies

The chemical industry is increasingly shifting towards green and sustainable practices, and the synthesis of furan (B31954) derivatives is no exception. frontiersin.org Future research will likely focus on developing environmentally friendly methods for producing (E)-2-(But-1-en-1-yl)-5-methylfuran, moving away from traditional synthetic routes that often involve harsh conditions and hazardous materials. frontiersin.orgmdpi.com

A primary focus will be the utilization of renewable biomass as a starting material. frontiersin.orgtandfonline.com Lignocellulosic biomass can be converted into platform molecules like furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), which serve as key precursors for furan-based chemicals. tandfonline.commdpi.comresearchgate.net Research into catalytic pathways to transform these bio-based feedstocks into more complex structures like this compound is a promising area. mdpi.comresearchgate.netosti.gov For instance, one-pot syntheses from biomass-derived ketoacids are being explored. researchgate.net The development of chemoenzymatic synthesis routes, which combine chemical and biological catalysts, also presents a sustainable approach. acs.org

The use of heterogeneous catalysts, such as zeolites and non-noble metals, is another critical aspect of green synthesis. frontiersin.org These catalysts are easily separable and reusable, which minimizes waste and reduces process costs. Furthermore, replacing conventional volatile organic solvents with greener alternatives like water or bio-based solvents, or developing solvent-free reaction conditions, will be crucial for sustainable production. nih.gov

Table 1: Comparison of Traditional and Green Synthetic Approaches for Furan Derivatives

FeatureTraditional MethodsGreen/Sustainable Methods
Starting Materials Petroleum-basedBiomass-derived (e.g., furfural, HMF). tandfonline.commdpi.comresearchgate.net
Catalysts Often homogeneous, stoichiometric, and may involve precious metals. acs.orgHeterogeneous, reusable catalysts (e.g., zeolites, non-noble metals). frontiersin.org
Solvents Volatile organic compounds (VOCs)Water, bio-solvents, solvent-free conditions. nih.gov
Reaction Conditions Often harsh (high temperature/pressure)Milder, more energy-efficient conditions. mdpi.com
Byproducts Can be significant and hazardousMinimized byproducts, often biodegradable.

Exploration of Undiscovered Reactivity Profiles

The chemical structure of this compound, featuring a conjugated system between the furan ring and the butenyl side chain, offers a rich landscape for discovering new reactions. evitachem.com While the general reactivity of furans is known, the specific interplay of the substituents in this molecule could lead to novel chemical transformations. chim.it

One area for exploration is the selective functionalization of the vinyl group on the side chain. nih.gov This double bond is susceptible to electrophilic additions, and its reactivity is a key determinant of the molecule's properties. evitachem.comnih.gov Additionally, the furan ring itself can act as a diene in cycloaddition reactions, such as the Diels-Alder reaction. evitachem.comkoreascience.kr The electron-donating or -withdrawing nature of the substituents can significantly influence the diene character of the furan ring and the stereochemical outcome of these reactions. koreascience.kr

Furthermore, the potential for metal-catalyzed cross-coupling reactions on both the furan ring and the side chain remains an area ripe for investigation. Techniques like copper-catalyzed cross-coupling could be employed to synthesize a variety of furan-substituted derivatives. chim.it

Application of Machine Learning and AI in Reaction Prediction and Optimization

ML models can be trained on large datasets of chemical reactions to predict outcomes, such as reaction yields, with high accuracy. rjptonline.orgneurips.ccacs.org This predictive capability can significantly reduce the need for extensive trial-and-error experimentation in the lab. preprints.org For instance, an ML model could predict the optimal catalyst and reaction conditions for the synthesis of this compound. nih.gov

Beyond optimization, AI can be used to predict the reactivity of the molecule with various reagents, guiding researchers toward promising new reactions. neurips.cc Generative AI models can even propose entirely new synthetic pathways, potentially uncovering more efficient and sustainable routes to the target compound and its derivatives. preprints.org The integration of ML with in situ reaction monitoring can provide real-time predictions of product formation. nih.gov

Advanced In Situ Spectroscopic Monitoring of Reactions

To gain a deeper understanding of the mechanisms governing the synthesis and reactions of this compound, advanced in situ spectroscopic techniques are essential. These methods allow for the real-time observation of chemical transformations as they occur in the reaction vessel. mdpi.com

Techniques such as in situ Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed kinetic and mechanistic information about the conversion of reactants to products, including the identification of transient intermediates. mdpi.commdpi.combohrium.com Real-time Fourier-transform infrared (FTIR) spectroscopy is another powerful tool for monitoring changes in chemical bonds during a reaction. polito.it Raman spectroscopy can also be applied to monitor reactions, particularly those involving solid catalysts or aqueous media. acs.org The data gathered from these techniques can provide invaluable insights into reaction pathways and help in optimizing reaction conditions. epa.gov

Table 2: In Situ Spectroscopic Techniques for Reaction Monitoring

TechniqueInformation ProvidedPotential Application for this compound Chemistry
In Situ NMR Detailed structural information of reactants, intermediates, and products; reaction kinetics. mdpi.commdpi.comElucidating the mechanism of cycloaddition reactions involving the furan ring.
Real-Time FTIR Monitoring changes in functional groups and reaction progress. polito.itTracking the formation of the butenyl side chain during synthesis.
Raman Spectroscopy Vibrational information, useful for aqueous systems and catalyst characterization. acs.orgMonitoring the oxidation of the furan ring or side chain.
Mass Spectrometry Identification of compounds in real-time, including those in exhaled breath. acs.orgethz.chresearchgate.netReal-time analysis of volatile products or byproducts from reactions.

Computational Design of Novel this compound Derived Systems

Computational chemistry offers a powerful platform for the rational design of new molecules based on the this compound scaffold. bohrium.com Techniques like Density Functional Theory (DFT) allow for the prediction of molecular properties before synthesis is undertaken in the laboratory. acs.orgrsc.orgrsc.orgacs.org

DFT calculations can be used to investigate the electronic structure and reactivity of this compound and its hypothetical derivatives. bohrium.comresearchgate.net This can help in understanding how different functional groups would affect the molecule's properties, guiding the design of compounds for specific applications, such as in materials science or pharmaceuticals. bohrium.comrsc.orgtandfonline.comnih.gov For example, computational studies can predict the nonlinear optical properties of novel furan-based chromophores. bohrium.com

Molecular docking simulations can be used to predict how these designed molecules might interact with biological targets, which is a crucial step in drug discovery. researchgate.net By computationally screening virtual libraries of derivatives, researchers can prioritize the most promising candidates for synthesis, thereby accelerating the development of new functional materials and therapeutic agents. rsc.orgresearchgate.net

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.